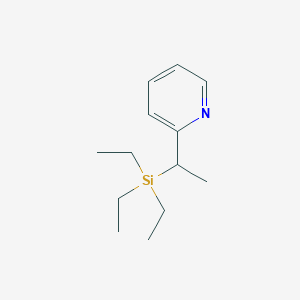

2-(1-Triethylsilylethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113948-60-0 |

|---|---|

Molecular Formula |

C13H23NSi |

Molecular Weight |

221.41 g/mol |

IUPAC Name |

triethyl(1-pyridin-2-ylethyl)silane |

InChI |

InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3 |

InChI Key |

NVJZHJNDFDTSFS-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |

Canonical SMILES |

CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |

Synonyms |

Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI) |

Origin of Product |

United States |

Contextual Significance of Pyridine Architectures in Organic Synthesis

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This seemingly simple substitution has profound implications for the molecule's physical and chemical properties, making it a cornerstone in organic synthesis. wikipedia.orgopenaccessjournals.com The nitrogen atom imparts a basic character to the ring, allowing it to act as a ligand in coordination chemistry and as a catalyst in various reactions. nih.govyoutube.comnih.gov

The pyridine ring is a common motif in numerous natural products, including alkaloids and vitamins, and is a key component in many commercially successful pharmaceuticals and agrochemicals. wikipedia.orgnih.gov Its ability to participate in a wide range of chemical transformations, such as electrophilic and nucleophilic substitutions, makes it a versatile building block for the construction of complex molecular frameworks. organic-chemistry.orgpharmaguideline.comyoutube.com The development of new synthetic methodologies for the preparation and functionalization of pyridine derivatives remains an active area of research, driven by the constant demand for novel compounds with tailored properties. organic-chemistry.orgyoutube.comcore.ac.uk

The Strategic Role of Organosilicon Moieties in Synthetic Methodologies

Organosilicon compounds, which contain carbon-silicon bonds, have become indispensable tools in modern organic synthesis. researchgate.netwikipedia.org The unique electronic and steric properties of silicon impart distinct reactivity to these molecules compared to their carbon-based counterparts. A key feature of organosilicon chemistry is the stability of the silicon-oxygen bond and the relative lability of the silicon-carbon bond, which can be strategically cleaved under specific conditions. nih.gov

Organosilicon moieties are widely employed as protecting groups for alcohols and other functional groups, as their introduction and removal can be achieved with high selectivity. nih.gov Furthermore, the "beta-silicon effect" describes the stabilization of a positive charge at the carbon atom beta to the silicon atom, which has significant implications for the stereochemical outcome of certain reactions. researchgate.net The use of organosilicon reagents in cross-coupling reactions and as activators in various catalytic processes has expanded the synthetic chemist's toolbox, enabling the construction of complex molecules with high efficiency and precision. researchgate.net

Overview of Pyridine Silyl Hybrid Systems in Catalysis and Synthesis

The combination of pyridine (B92270) and organosilicon functionalities within the same molecule gives rise to hybrid systems with unique and often synergistic properties. These pyridine-silyl systems have found applications in catalysis, materials science, and synthetic methodology development. nih.gov The nitrogen atom of the pyridine ring can act as an internal Lewis base, influencing the reactivity of the silicon center, while the silyl (B83357) group can modulate the electronic properties and steric environment of the pyridine ring.

In catalysis, pyridine-silyl ligands can coordinate to metal centers, creating catalysts with enhanced stability and selectivity. acs.org For instance, CNC pincer ligands, which feature a central pyridine ring flanked by two N-heterocyclic carbene groups often bearing silyl substituents, have shown promise in cobalt-catalyzed hydroboration reactions. acs.org The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on both the pyridine and silyl components, allowing for precise control over the catalytic process.

Research Landscape and Challenges Associated with Sterically Hindered Pyridine Derivatives

The introduction of bulky substituents, such as the triethylsilyl group, onto the pyridine (B92270) ring presents both opportunities and challenges for synthetic chemists. Sterically hindered pyridines often exhibit unique reactivity and selectivity due to the restricted access to the nitrogen lone pair and the pyridine ring itself. acs.orgnih.gov This steric hindrance can be exploited to control the regioselectivity of reactions and to stabilize reactive intermediates.

However, the synthesis and manipulation of sterically hindered pyridines can be challenging. Reactions that proceed smoothly with unhindered pyridines may require more forcing conditions or may fail altogether with their sterically encumbered counterparts. For example, the formation of pyridinium (B92312) salts or the coordination to metal centers can be significantly impeded by bulky substituents in the 2- and 6-positions. nih.gov Despite these challenges, the development of methods for the synthesis and functionalization of sterically hindered pyridines is an active area of research, as these compounds are valuable building blocks for the construction of complex molecules and novel catalytic systems. Research into compounds like 2-(1-Triethylsilylethyl)pyridine contributes to a deeper understanding of the interplay between steric and electronic effects in these fascinating molecular architectures.

An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape of advanced chemical strategies. These methods primarily focus on the direct functionalization of the pyridine ring or the construction of the ring system with the desired silyl (B83357) group already incorporated.

Structural Elucidation and Advanced Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(1-Triethylsilylethyl)pyridine, a suite of 1D and 2D NMR experiments would be essential.

One-dimensional NMR spectra provide fundamental information about the number and types of atoms in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the triethylsilyl ethyl group. The aromatic protons of the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their relative positions. The methine proton of the ethyl group, being adjacent to the chiral center and the aromatic ring, would likely appear as a quartet. The methylene (B1212753) and methyl protons of the triethylsilyl group would exhibit characteristic quartet and triplet patterns, respectively, in the upfield region. chemicalbook.comdocbrown.infochemicalbook.com

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | Pyridine H-6 | ~8.5 | d | ~5.0 | | Pyridine H-4 | ~7.6 | t | ~7.7 | | Pyridine H-3 | ~7.1 | d | ~7.7 | | Pyridine H-5 | ~7.0 | t | ~6.5 | | CH-Si | ~2.8 | q | ~7.5 | | CH₃ (ethyl on Si) | ~1.3 | d | ~7.5 | | Si-CH₂-CH₃ | ~0.9 | q | ~7.9 | | Si-CH₂-CH₃ | ~0.6 | t | ~7.9 |

Data is estimated based on known values for 2-ethylpyridine (B127773) and triethylsilyl compounds.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all unique carbon atoms in the molecule. chemicalbook.comlibretexts.orgdocbrown.info The carbon atoms of the pyridine ring would resonate at lower field (δ 120-160 ppm), while the aliphatic carbons of the ethyl and triethylsilyl groups would appear at higher field. researchgate.netchemicalbook.com The carbon atom of the chiral center is expected to have a distinct chemical shift.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (δ, ppm) | | Pyridine C-2 | ~163 | | Pyridine C-6 | ~149 | | Pyridine C-4 | ~136 | | Pyridine C-3 | ~123 | | Pyridine C-5 | ~121 | | C H-Si | ~30 | | C H₃ (ethyl on Si) | ~15 | | Si-C H₂-CH₃ | ~7 | | Si-CH₂-C H₃ | ~3 |

Data is estimated based on known values for 2-ethylpyridine and triethylsilyl compounds.

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. pascal-man.comhuji.ac.il For this compound, a single resonance would be expected in the typical region for a tetra-alkyl-substituted silicon atom, providing direct evidence for the presence and electronic environment of the silicon atom. researchgate.net

| Predicted ²⁹Si NMR Data for this compound | | :--- | :--- | | Silicon | Predicted Chemical Shift (δ, ppm) | | Si (CH₂CH₃)₃ | ~5 to 15 |

Data is estimated based on general values for tetraorganosilanes.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, confirming the connectivity of the ethyl group and the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection between the ethyl group and the pyridine ring at the C-2 position, as well as the connectivity within the triethylsilyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining the stereochemistry. For this compound, NOESY could show correlations between the methine proton of the chiral center and specific protons on the pyridine ring and the triethylsilyl group, helping to elucidate the preferred conformation and relative stereochemistry.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Identification.acs.org

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl and triethylsilyl groups (around 2850-2960 cm⁻¹). pw.edu.plrsc.org The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net The Si-C bond vibrations would be observed at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the Si-C bonds. The breathing modes of the pyridine ring are typically strong in the Raman spectrum. aps.org

| Predicted Vibrational Spectroscopy Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | Aromatic C-H stretch | 3100-3000 | 3100-3000 | | Aliphatic C-H stretch | 2960-2850 | 2960-2850 | | Pyridine ring C=C, C=N stretch | 1600-1400 | 1600-1400 | | Pyridine ring breathing | Weak | Strong (e.g., ~1000) | | Si-C stretch | 800-600 | 800-600 |

Data is estimated based on known values for pyridine and silylated compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the compound. For this compound (C₁₃H₂₃NSi), the exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information. Expected fragmentation would include the loss of an ethyl group from the silicon atom and the cleavage of the bond between the chiral carbon and the silicon atom, leading to the formation of a stable pyridinylethyl cation. nist.govnist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure.acs.org

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral center, distinguishing between the (R) and (S) enantiomers. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, it is important to be able to separate its enantiomers and determine the enantiomeric excess (ee) of a given sample. Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for this purpose. heraldopenaccess.usresearchgate.net

Chiral HPLC: This method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. uma.esmdpi.com

Chiral GC: For volatile compounds, chiral GC with a chiral capillary column can also be used to separate enantiomers. researchgate.net The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral separation method is essential for any studies involving the synthesis or application of enantiomerically enriched this compound. acs.orgacs.org

Computational and Theoretical Chemistry Studies on 2 1 Triethylsilylethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and molecular geometry of organic compounds. For a novel compound like 2-(1-Triethylsilylethyl)pyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the first step in its theoretical characterization. nih.gov These calculations would yield a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The optimized geometry would provide a foundational understanding of the steric and electronic interplay between the pyridine (B92270) ring and the bulky triethylsilylethyl group.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these methods could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net Time-dependent DFT (TD-DFT) calculations could further be employed to predict electronic transitions, providing insights into its UV-Visible absorption spectrum. researchgate.net The correlation between predicted and experimentally obtained spectra is crucial for validating the computed molecular structure.

Elucidation of Reaction Pathways and Transition States via Computational Modeling

Computational modeling is a vital tool for understanding reaction mechanisms. researchgate.net For this compound, this could involve mapping the potential energy surface for reactions such as electrophilic or nucleophilic attack on the pyridine ring. By locating transition state structures and calculating activation energies, researchers can predict the most likely reaction pathways and understand how the triethylsilylethyl substituent influences reactivity and regioselectivity. researchgate.net Such studies are fundamental for designing synthetic routes and predicting the stability of the compound. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO, NBO) for Reactivity Insights

Molecular orbital analysis provides deep insights into the reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions indicate the molecule's ability to act as an electron donor or acceptor. wisc.edu Natural Bond Orbital (NBO) analysis would offer a detailed picture of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which may arise from the silicon atom. researchgate.net This information is critical for understanding the electronic effects of the triethylsilylethyl substituent on the pyridine ring's reactivity. researchgate.net

Applications of 2 1 Triethylsilylethyl Pyridine in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

There is no available information on the design, synthesis, or application of 2-(1-Triethylsilylethyl)pyridine as a chiral auxiliary or as a precursor for novel N-donor ligands in metal-catalyzed asymmetric transformations.

Application in Metal-Catalyzed Asymmetric Transformations

There are no documented applications of this compound or its derivatives in metal-catalyzed asymmetric reactions.

Stereoselective Synthesis of Complex Polyheterocyclic Frameworks

The use of this compound as a key starting material or intermediate in the stereoselective synthesis of complex polyheterocyclic frameworks has not been reported in scientific literature.

Building Block for Functional Materials with Tunable Properties

Research on the application of this compound as a building block for creating functional materials with specific, tunable properties is not available.

Intermediacy in C-H Activation and Late-Stage Functionalization Protocols

There is no evidence in the current body of scientific literature to suggest that this compound plays a role as an intermediate in C-H activation or late-stage functionalization reactions.

Contribution to the Development of Chemo-selective and Regioselective Reactions

The contribution of this compound to the development of new chemo-selective and regioselective reaction methodologies has not been documented.

Historical Perspective, Current Trends, and Future Research Directions

Evolution of Pyridine (B92270) Synthesis and Silylation Methodologies

The synthesis of the pyridine core has been a subject of intense research for over a century. Early methods relied on condensation reactions of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org These foundational strategies, while historically significant, often required harsh conditions and offered limited control over regioselectivity.

| Classic Pyridine Synthesis | Description | General Applicability |

| Hantzsch Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized. baranlab.org | Primarily for symmetrically substituted pyridines. Modifications exist for asymmetric syntheses. |

| Bohlmann-Rahtz Synthesis | Reaction of an enamine with an ethynyl (B1212043) ketone, followed by an acid-catalyzed cyclodehydration. beilstein-journals.org | Produces trisubstituted pyridines as single regioisomers. |

| Kröhnke Synthesis | Reaction of pyridinium (B92312) salts (derived from α-haloketones) with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. baranlab.org | Versatile method for preparing 2,4,6-trisubstituted pyridines. |

| Guareschi-Thorpe Condensation | Reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a 2-pyridone. | A key method for accessing pyridone derivatives. |

Parallel to the development of pyridine ring construction, silylation emerged as a crucial tool in organic synthesis. unishivaji.ac.in Initially used primarily for protecting hydroxyl and other functional groups, the role of silyl (B83357) groups has expanded dramatically. wikipedia.orgshinetsusilicones.com The introduction of a silyl moiety, such as the triethylsilyl group in 2-(1-triethylsilylethyl)pyridine, involves the formation of a carbon-silicon bond. This is often achieved through the reaction of an organometallic reagent with a silyl halide or through the hydrosilylation of an alkene. nih.gov The evolution of silylating agents from simple chlorosilanes to more sophisticated reagents like bis(trimethylsilyl)acetamide (BSA) has provided chemists with milder and more selective methods for introducing silicon into organic molecules. wikipedia.orgcolostate.edu

Emerging Strategies for Constructing Chiral Pyridine Derivatives

The creation of chiral pyridine derivatives, particularly those with a stereocenter adjacent to the nitrogenous ring like this compound, is of great interest for medicinal chemistry and asymmetric catalysis. nih.govresearchgate.net General methods for their enantioselective synthesis have been a significant challenge. Recent breakthroughs have focused on transition-metal-catalyzed asymmetric reactions.

A prominent strategy involves the copper-catalyzed asymmetric conjugate addition of Grignard reagents to alkenyl-substituted pyridines. nih.govdntb.gov.ua This approach utilizes a chiral diphosphine ligand to induce high enantioselectivity. To overcome the low reactivity of certain β-substituted alkenyl pyridines, a Lewis acid is used to enhance the electrophilicity of the substrate, enabling the reaction to proceed efficiently. nih.govresearchgate.net This methodology is notable for its broad substrate scope and high tolerance for various functional groups. dntb.gov.ua

Another powerful technique is the catalytic asymmetric Heine reaction, which uses a chiral ytterbium(III)–N,N′-dioxide complex to catalyze the reaction of meso-N-(2-picolinoyl)-aziridines, yielding a library of chiral pyridine-oxazolines with good yields and high enantioselectivity. rsc.org These products can serve as valuable chiral ligands themselves. Furthermore, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines provides access to chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds, which can be elaborated into tunable pyridine–aminophosphine ligands. rsc.org These emerging strategies represent a shift from classical resolution methods to highly efficient, catalytic, and enantioselective transformations for creating complex chiral pyridine structures.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.comresearchgate.net For a molecule like this compound, this involves developing protocols that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. youtube.com

Key green approaches applicable to its synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents. researchgate.net

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones. The use of heterogeneous catalysts, such as zeolites, is particularly attractive as they can be easily separated and recycled. rsc.org For instance, the thermo-catalytic conversion of glycerol (B35011) and ammonia over zeolites has been shown to produce pyridines sustainably. rsc.org

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product. youtube.com Multi-component reactions, such as the Hantzsch synthesis, are inherently more atom-economical. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ball milling. mdpi.comwisdomlib.org Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and improve yields in pyridine synthesis. beilstein-journals.org

While specific green chemistry literature for this compound is not extensive, the general methodologies developed for pyridine and organosilane synthesis provide a clear framework. researchgate.netbionity.com A sustainable synthesis would likely involve a catalytic, atom-economical ring-forming reaction followed by or integrated with a green silylation step, potentially under solvent-free or microwave-assisted conditions. mdpi.com

Development of Novel Catalytic Systems for Pyridine Functionalization

The direct functionalization of a pre-formed pyridine ring is an efficient and highly sought-after strategy, though it is complicated by the electron-deficient nature of the heterocycle. rsc.org Research in this area has led to the development of a diverse array of novel catalytic systems.

| Catalytic System | Reaction Type | Key Features & Selectivity | Reference(s) |

| Photochemical Organocatalysis | C(sp²)-C(sp³) bond formation | Harnesses pyridinyl radical reactivity for functionalization at positions distinct from classical Minisci chemistry. | acs.orgnih.gov |

| Copper/Chiral Ligands | Asymmetric alkylation/borylation | Enables highly enantioselective addition to alkenyl pyridines or dearomatization-borylation of the pyridine ring. | nih.govnih.gov |

| Palladium/X-Phos | Negishi Cross-Coupling | Mild and efficient coupling of 2-heterocyclic organozinc reagents with aryl chlorides. | organic-chemistry.org |

| Nickel/Lewis Acid | C-H Alkenylation | Achieves C-2 selective alkenylation or dienylation of pyridines with high regioselectivity. | acs.org |

| Zinc(OTf)₂ | C-H Silylation | A main-group Lewis acid catalyst for the direct silylation of pyridines, primarily at the 3-position. | nih.govacs.org |

| Iridium Photocatalysis | C4-Alkylation | Couples N-amidopyridinium salts with alkyl bromides under photocatalyst-free conditions. | organic-chemistry.org |

Recent innovations include photochemical methods that utilize dithiophosphoric acid as a multi-tasking catalyst, acting sequentially as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor to achieve C4-functionalization of pyridines. acs.orgnih.gov Another strategy involves the conversion of pyridines into phosphonium (B103445) salts, which serve as versatile handles for subsequent nucleophilic substitution or cross-coupling reactions to form C-O, C-S, C-N, and C-C bonds, often with high selectivity for the 4-position. acs.orgthieme-connect.de These advanced catalytic systems provide powerful tools for the regioselective and stereoselective synthesis of complex pyridines from simple precursors.

Prospects for Expanding the Scope of Reactions Involving Organosilyl Pyridines

Organosilyl pyridines, including this compound, are valuable intermediates because the silicon group can be leveraged in subsequent transformations. The C-Si bond can act as a synthetic handle, opening up reaction pathways that are otherwise inaccessible.

One promising area is the use of organosilanes in Lewis base-promoted coupling reactions with aromatic electrophiles. nih.gov For example, cesium fluoride (B91410) can promote the selective coupling of benzylsilanes with cyanopyridines. This suggests that the silyl group in a molecule like this compound could be activated for further C-C bond-forming reactions. Such reactivity could be incorporated into tandem sequences; after an initial silylation, a base-promoted coupling could introduce another functional group in a one-pot process. nih.gov

Furthermore, the unique electronic properties of silicon can influence the reactivity of the molecule. The migration of silyl groups is a known phenomenon in organosilicon chemistry, sometimes proceeding through thermal or photochemical pathways. nih.gov Understanding and controlling such rearrangements could lead to novel synthetic transformations. The development of new reactions that cleave the C-Si bond to introduce a wide range of functional groups (e.g., halogens, hydroxyls, amines) would greatly enhance the synthetic utility of organosilyl pyridines, solidifying their role as versatile building blocks in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and process control. nih.gov The synthesis of pyridine derivatives is well-suited to this technology.

Continuous flow reactors, including microwave flow systems, have been successfully employed for classical pyridine syntheses like the Bohlmann-Rahtz and Hantzsch reactions. beilstein-journals.org These systems allow for rapid heating and precise control of residence time, often leading to higher yields and purity while avoiding the isolation of unstable intermediates. beilstein-journals.org Flow chemistry has also been applied to the synthesis of important chiral pyridine-containing ligands, such as the pyridine-oxazoline (PyOX) family. rsc.org

A key future direction is the integration of these flow synthesis platforms with automated systems that incorporate real-time analysis and self-optimization algorithms. nih.gov For example, Bayesian optimization has been used to simultaneously optimize reaction yield and production rate for the synthesis of pyridinium salts in a continuous flow setup. nih.gov Such "smart" reactors can efficiently explore a vast reaction space to identify optimal conditions with minimal human intervention. Applying these automated flow platforms to the multi-step, asymmetric synthesis of complex targets like this compound could accelerate discovery and enable on-demand manufacturing of valuable chemical entities. rsc.orguc.pt

Q & A

Q. What synthetic strategies are optimal for preparing 2-(1-Triethylsilylethyl)pyridine, and how can purity be validated?

Answer:

- Synthetic Routes: Use palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions) to introduce the triethylsilylethyl group to the pyridine ring. Trimethylsilyl-protected intermediates (e.g., trimethylsilylethynyl pyridines) can guide methodology adaptations .

- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Validation: Use H and C NMR to confirm substitution patterns and detect residual solvents. Compare IR spectra (C-Si stretch ~1250 cm) with analogous silylated pyridines .

Q. How does the triethylsilylethyl group influence the compound’s solubility and stability under acidic/basic conditions?

Answer:

- Solubility: The bulky triethylsilyl group enhances lipophilicity, favoring organic solvents (e.g., THF, DCM). Quantify via shake-flask method (logP determination) .

- Stability: Test under acidic (HCl/THF) and basic (NaOH/MeOH) conditions. Monitor silyl group cleavage via TLC or Si NMR. Silyl ethers are typically base-sensitive; adjust synthetic workflows to avoid deprotection .

Advanced Research Questions

Q. What mechanistic insights explain the steric effects of the triethylsilylethyl group in transition-metal-catalyzed reactions?

Answer:

- Steric Hindrance: The triethylsilyl group impedes metal coordination at the pyridine nitrogen. Compare catalytic activity using [Cp*IrCl] () or Pd(PPh) () in cross-coupling reactions. Kinetic studies (e.g., variable-temperature NMR) can reveal rate-limiting steps .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to analyze bond angles and electron density distribution around the silyl group. Compare with X-ray crystallography data of analogous structures .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Answer:

- Derivatization: Functionalize the pyridine ring via electrophilic substitution (e.g., nitration or halogenation) or metal-mediated C-H activation. The silyl group can act as a directing/protecting group .

- Biological Screening: Test derivatives as enzyme inhibitors (e.g., kinase assays). For example, replace piperidine moieties in known inhibitors () with the silylethyl group to modulate binding affinity .

Methodological Considerations

Q. What analytical techniques resolve contradictions in characterizing silylated pyridine derivatives?

Answer:

- Contradictory NMR Data: Use Si NMR to confirm silyl group integrity. For ambiguous H signals, employ 2D NMR (e.g., COSY, HSQC) to assign coupling patterns .

- Mass Spectrometry Discrepancies: High-resolution ESI-MS or MALDI-TOF can distinguish between isobaric impurities and fragmentation products. Cross-reference with GC-MS for volatile byproducts .

Q. How to design controlled experiments assessing the compound’s role in catalytic cycles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.